molecular formula C8H11BrN2O B8579968 3-(aminomethyl)-5-bromo-4,6-dimethylpyridin-2(1H)-one

3-(aminomethyl)-5-bromo-4,6-dimethylpyridin-2(1H)-one

Cat. No. B8579968
M. Wt: 231.09 g/mol
InChI Key: YOAKPHRKWPZPOP-UHFFFAOYSA-N
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Patent
US09090562B2

Procedure details

To a stirred solution of 5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 g, 4.44 mmol) and NiCl2.6H2O (0.21 g, 0.89 mmol) in methanol at 0° C., NaBH4 (0.68 g, 17.78 mmol) was added portion wise. Reaction mixture was then stirred at rt for overnight period. On completion, it was acidified using 3N HCl and stirred at rt for 3 h. Solvent was removed under reduced pressure. Residue was washed with diethyl ether and basified with aq. NH4OH. Compound was extracted in 10% MeOH in DCM and dried over anhydrous Na2SO4 to give the title compound (0.96 g, 94%) which was used as such for coupling reaction.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2.6H2O
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([C:10]#[N:11])[C:5](=[O:9])[NH:6][C:7]=1[CH3:8].[BH4-].[Na+].Cl>CO>[NH2:11][CH2:10][C:4]1[C:5](=[O:9])[NH:6][C:7]([CH3:8])=[C:2]([Br:1])[C:3]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=C(C(NC1C)=O)C#N)C
Name
NiCl2.6H2O
Quantity
0.21 g
Type
reactant
Smiles
Name
Quantity
0.68 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred at rt for overnight period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
stirred at rt for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
WASH
Type
WASH
Details
Residue was washed with diethyl ether and basified with aq. NH4OH
EXTRACTION
Type
EXTRACTION
Details
Compound was extracted in 10% MeOH in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC=1C(NC(=C(C1C)Br)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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